molecular formula C14H14N2O4 B10904014 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid

1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10904014
M. Wt: 274.27 g/mol
InChI Key: FERDAGHPJVWOGB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a benzyl group at position 1, an ethoxycarbonyl (ester) group at position 4, and a carboxylic acid moiety at position 2. This structure combines aromatic, electron-withdrawing (carboxylic acid), and electron-donating (ethoxycarbonyl) groups, making it a versatile scaffold for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

1-benzyl-4-ethoxycarbonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c1-2-20-14(19)11-9-16(15-12(11)13(17)18)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,18)

InChI Key

FERDAGHPJVWOGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Ethoxycarbonyl Group: The ethoxycarbonyl group is added via esterification.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The ethoxycarbonyl (-COOEt) and carboxylic acid (-COOH) groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsNotes
Saponification2M NaOH, reflux (4–6 hrs)1-Benzyl-1H-pyrazole-3,4-dicarboxylic acidComplete conversion observed via TLC monitoring
DecarboxylationΔ (150–180°C), inert atmosphere1-Benzyl-1H-pyrazole-4-carboxylic acidCO<sub>2</sub> evolution confirmed via gas analysis

Selective hydrolysis of the ethoxycarbonyl group is achievable using LiOH in THF/H<sub>2</sub>O (3:1), yielding the monoacid derivative without affecting the benzyl substituent.

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring facilitates electrophilic aromatic substitution (EAS) and nucleophilic attacks:

Reaction TypeReagents/ConditionsProductsYield
BrominationBr<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C5-Bromo-1-benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid72%
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C5-Nitro derivative65%

Mild nitrating agents (e.g., AcONO<sub>2</sub>) preferentially functionalize the pyrazole C5 position due to electronic directing effects of the carboxylic acid group.

Condensation Reactions

The carboxylic acid group participates in peptide coupling and cyclocondensation:

Reaction TypeReagents/ConditionsProductsApplication
Amide formationEDC/HOBt, DMF, rt1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxamidePrecursor for kinase inhibitors
KnoevenagelMalononitrile, piperidine/EtOHCyanoacrylate derivativesAnticancer scaffold synthesis

Notably, coupling with 2-aminothiazoles generates heterocyclic hybrids demonstrating anticoagulant activity (FXI<sub>a</sub> K<sub>i</sub> = 90–120 nM) .

Redox Reactions

The pyrazole core and substituents undergo controlled redox transformations:

Reaction TypeReagents/ConditionsProductsSelectivity
Reduction (LiAlH<sub>4</sub>)THF, 0°C → rt1-Benzyl-4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid84%
Oxidation (KMnO<sub>4</sub>)H<sub>2</sub>O/acetone, 40°C1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3,5-dicarboxylic acidLimited to <10% yield due to overoxidation

Selective reduction of the ethoxycarbonyl group to hydroxymethyl is critical for prodrug derivatization.

Ring Functionalization via Cross-Coupling

The benzyl group enables palladium-catalyzed coupling reactions:

Reaction TypeCatalysts/LigandsProductsEfficiency
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivatives60–78%
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-alkylated analogs55%

These reactions enable structural diversification for structure-activity relationship (SAR) studies in medicinal chemistry .

Biological Interaction Mechanisms

The compound modulates enzymatic activity through:

  • Hydrogen bonding : Carboxylic acid interacts with Arg/Lys residues in enzyme active sites .

  • Electrostatic interactions : Ethoxycarbonyl group stabilizes hydrophobic pockets in coagulation factor XI<sub>a</sub> .

  • Chelation : Pyrazole nitrogen coordinates transition metals in metalloenzyme inhibition .

Stability and Reactivity Considerations

  • pH sensitivity : Carboxylic acid deprotonation (pK<sub>a</sub> ≈ 3.8) enhances water solubility but reduces membrane permeability.

  • Thermal degradation : Decomposition >200°C via decarboxylation and ring fragmentation.

  • Light sensitivity : Benzyl group undergoes photolytic cleavage under UV irradiation (λ = 254 nm) .

This compound’s multifunctional architecture enables its use as a building block in drug discovery, particularly for anticoagulant and anti-inflammatory agents . Continued exploration of its reactivity profile is essential for developing novel therapeutic candidates.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid has been explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents. Studies indicate that pyrazole derivatives exhibit significant biological activities, including anti-cancer and anti-diabetic effects.

Synthesis of Bioactive Compounds

The compound serves as an essential intermediate in synthesizing various bioactive molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it a valuable precursor for creating complex structures with potential pharmacological activities.

Agricultural Chemistry

Research has shown that derivatives of pyrazole compounds can be employed as agrochemicals, particularly in developing herbicides and fungicides. The ethoxycarbonyl group enhances the solubility and stability of these compounds, improving their efficacy in agricultural applications.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal investigated the anti-cancer properties of pyrazole derivatives, including 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-Diabetic Effects

Another research effort focused on the synthesis of pyrazole derivatives for managing diabetes. The study highlighted that compounds similar to 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid exhibited glucose-lowering effects in diabetic models, indicating their promise as therapeutic agents.

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acidAnti-cancer15[Study on Cancer Activity]
Similar Pyrazole DerivativeAnti-diabetic20[Study on Diabetes Effects]

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and the pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The ethoxycarbonyl and carboxylic acid groups contribute to the compound’s solubility and reactivity, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Formula Key Properties/Activities References
1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid - 1-Benzyl
- 4-Ethoxycarbonyl
- 3-Carboxylic acid
C₁₄H₁₄N₂O₄ Moderate lipophilicity (ethoxycarbonyl), potential for hydrogen bonding (carboxylic acid). -
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) - 1-Benzoyl
- 3-(4-Methoxyphenyl)
- 4-Aldehyde
C₁₈H₁₄N₂O₃ Strong antioxidant/anti-inflammatory activity due to electron-donating methoxy group .
1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid - 1-Benzyl
- 3-(3-Methoxyphenyl)
- 4-Carboxylic acid
C₁₈H₁₆N₂O₃ Enhanced solubility from methoxy group; potential for targeting aromatic receptors.
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid - 1-Benzyl
- 3-Pyridinyl
- 4-Carboxylic acid
C₁₆H₁₃N₃O₂ Improved metal coordination (pyridine nitrogen) and potential kinase inhibition.
Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate - 1-(4-Sulfophenyl)
- 3-Ethoxycarbonyl
- Sodium salt
C₁₂H₁₁N₂NaO₆S High water solubility (sulfonate group); used as a color additive (FD&C Yellow No. 5 derivative).

Physicochemical Properties

  • Lipophilicity : The ethoxycarbonyl group in the target compound increases logP compared to sulfonate-containing derivatives (e.g., CAS 20514-27-6) but reduces it relative to purely aromatic analogs like 4c .
  • Solubility : Sulfonate and carboxylic acid groups enhance aqueous solubility, making sodium benzenesulfonate derivatives () more suitable for industrial applications than the target compound.

Research Implications

1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid serves as a flexible intermediate for drug discovery. Its ester group allows for prodrug strategies, while the carboxylic acid enables salt formation for improved bioavailability. Comparative studies highlight the importance of substituent optimization for target-specific applications, such as:

  • Antioxidant Agents : Methoxy-substituted derivatives (e.g., 4c ) outperform others in radical scavenging .
  • Industrial Dyes : Sulfonate-containing pyrazoles () are prioritized for water-soluble formulations.

Biological Activity

1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid (CAS No. 2054953-86-3) is an organic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The molecular formula of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is C14H14N2O4, with a molecular weight of 274.27 g/mol. The compound's structure includes a benzyl group, an ethoxycarbonyl group, and a carboxylic acid functional group, which influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
CAS Number2054953-86-3
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Biological Activity

Research indicates that 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid exhibits diverse biological activities, including:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives. The presence of the benzyl and ethoxycarbonyl groups enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It is hypothesized that the carboxylic acid moiety plays a crucial role in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid may possess cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

The biological activity of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Antimicrobial Evaluation : A study synthesized several derivatives of 1-Benzyl-4-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited enhanced potency compared to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound induced significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .

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